molecular formula C12H7F3N4 B8194243 3-Amino-6-(3-(trifluoromethyl)phenyl)pyrazine-2-carbonitrile

3-Amino-6-(3-(trifluoromethyl)phenyl)pyrazine-2-carbonitrile

Cat. No.: B8194243
M. Wt: 264.21 g/mol
InChI Key: BDSOYCULQBOLGB-UHFFFAOYSA-N
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Description

3-Amino-6-(3-(trifluoromethyl)phenyl)pyrazine-2-carbonitrile is a heterocyclic compound that features a pyrazine ring substituted with an amino group, a trifluoromethylphenyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-(3-(trifluoromethyl)phenyl)pyrazine-2-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-(trifluoromethyl)benzaldehyde with malononitrile in the presence of ammonium acetate, followed by cyclization to form the pyrazine ring . The reaction conditions often include heating the mixture under reflux for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that are easily recoverable and recyclable can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-(3-(trifluoromethyl)phenyl)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonitrile group can be reduced to form amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines derived from the reduction of the carbonitrile group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-Amino-6-(3-(trifluoromethyl)phenyl)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The trifluoromethyl group can enhance the compound’s binding affinity to its targets by increasing lipophilicity and metabolic stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-6-(3-(trifluoromethyl)phenyl)pyrazine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the design of new materials and pharmaceuticals, where specific interactions with biological targets or electronic properties are desired.

Properties

IUPAC Name

3-amino-6-[3-(trifluoromethyl)phenyl]pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3N4/c13-12(14,15)8-3-1-2-7(4-8)10-6-18-11(17)9(5-16)19-10/h1-4,6H,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDSOYCULQBOLGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CN=C(C(=N2)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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